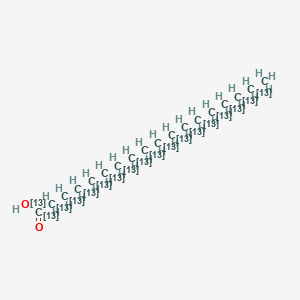

Stearic acid-13C18

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-HXPQJNGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584438 | |

| Record name | (~13~C_18_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-83-8 | |

| Record name | (~13~C_18_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-83-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Stearic Acid-¹³C₁₈ for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic acid-¹³C₁₈ is a stable isotope-labeled form of stearic acid, a ubiquitous saturated fatty acid. Its incorporation of eighteen carbon-13 atoms makes it an invaluable tool in metabolic research, particularly in the fields of lipidomics and metabolic flux analysis. This technical guide provides a comprehensive overview of the chemical properties of Stearic acid-¹³C₁₈, detailed experimental protocols for its application, and visualizations of relevant metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this powerful tracer to elucidate the complexities of fatty acid metabolism in health and disease.

Introduction to Stearic Acid-¹³C₁₈

Stearic acid, or octadecanoic acid, is an 18-carbon saturated fatty acid found in abundance in animal and vegetable fats.[1] Its isotopically labeled counterpart, Stearic acid-¹³C₁₈, contains the stable, non-radioactive isotope ¹³C at all 18 carbon positions. This uniform labeling allows for the precise tracking and quantification of stearic acid and its metabolic derivatives within biological systems using mass spectrometry-based techniques.

The primary application of Stearic acid-¹³C₁₈ is as a metabolic tracer to investigate pathways of fatty acid uptake, synthesis, and catabolism.[1] It also serves as a robust internal standard for the accurate quantification of endogenous stearic acid and other lipids in complex biological samples, such as plasma, tissues, and cell cultures.[1] Its use is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for determining the rates of metabolic reactions within a cell.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Stearic acid-¹³C₁₈ is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₁₈H₃₆O₂ | [2] |

| Linear Formula | ¹³CH₃(¹³CH₂)₁₆¹³COOH | [2] |

| CAS Number | 287100-83-8 | [1][2] |

| Molecular Weight | 302.35 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 361 °C | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥97-99% | [2][3] |

| Solubility | Soluble in organic solvents such as alcohols, phenyls, and alkyl acetates. Insoluble in water. | [4] |

| Storage Temperature | Room temperature, away from light and moisture. | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the application of Stearic acid-¹³C₁₈ in metabolic research. These protocols are intended as a guide and may require optimization based on the specific experimental system and analytical instrumentation.

Metabolic Labeling of Cultured Cells with Stearic Acid-¹³C₁₈

This protocol describes the general procedure for introducing Stearic acid-¹³C₁₈ into cultured cells to trace its metabolic fate.

Materials:

-

Stearic acid-¹³C₁₈

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., cancer cell line, primary hepatocytes)

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Nitrogen gas or vacuum concentrator

Procedure:

-

Preparation of Stearic Acid-¹³C₁₈-BSA Complex:

-

Dissolve Stearic acid-¹³C₁₈ in a small volume of ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

-

While vortexing the BSA solution, slowly add the ethanolic solution of Stearic acid-¹³C₁₈.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile filter the complex solution through a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Remove the growth medium and replace it with fresh medium containing the Stearic acid-¹³C₁₈-BSA complex at the desired final concentration (e.g., 10-100 µM).

-

Incubate the cells for a specified period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

-

-

Cell Harvesting and Lipid Extraction:

-

After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold methanol to the culture dish to cover the cells and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in a specific ratio (e.g., Methanol:Chloroform:Water, 2:1:0.8 v/v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass vial.

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Sample Preparation for Analysis:

-

The dried lipid extract can be reconstituted in an appropriate solvent for direct infusion mass spectrometry or further processed for chromatographic separation.

-

Analysis of ¹³C-Labeled Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of fatty acids from the lipid extract.

Materials:

-

Dried lipid extract from section 3.1

-

Methanolic HCl or BF₃-Methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., polar column for FAMEs)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a known volume of methanolic HCl or BF₃-Methanol.

-

Incubate the mixture at 60-80°C for 1-2 hours to convert fatty acids to their methyl esters.

-

After cooling to room temperature, add water and hexane to the tube.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Transfer the final hexane extract to a GC vial.

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.

-

The mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the eluting FAMEs. The incorporation of ¹³C will result in a mass shift in the molecular ion and fragment ions, allowing for the quantification of labeled species.

-

Analysis of ¹³C-Labeled Lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of intact complex lipids containing the ¹³C-labeled stearoyl chain.

Materials:

-

Dried lipid extract from section 3.1

-

LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

-

Appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate)

Procedure:

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a gradient elution program to separate different lipid classes and species.

-

The mass spectrometer is operated in a data-dependent or targeted (e.g., Multiple Reaction Monitoring - MRM) mode to identify and quantify the lipids containing the ¹³C₁₈-stearoyl moiety. The precursor and product ion masses will be shifted by +18 Da compared to their unlabeled counterparts.

-

Signaling and Metabolic Pathways

Stearic acid is not merely an energy source but also a signaling molecule and a precursor for other important lipids. Its metabolism is intricately linked to cellular health and disease.

Stearoyl-CoA Desaturase (SCD) Pathway and Mitochondrial Regulation

One of the key metabolic fates of stearic acid is its conversion to oleic acid (18:1n-9), a monounsaturated fatty acid. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). The balance between stearic acid and oleic acid is crucial for membrane fluidity, lipid droplet formation, and cellular signaling. Recent research has also highlighted a direct role for dietary stearic acid in regulating mitochondrial dynamics. Ingestion of stearic acid has been shown to promote mitochondrial fusion, a process critical for maintaining mitochondrial health and function.

Caption: Metabolic fate of Stearic Acid-¹³C₁₈ and its role in mitochondrial regulation.

Experimental Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique that uses stable isotope labeling to quantify the rates (fluxes) of metabolic pathways. Stearic acid-¹³C₁₈ can be used as a tracer in ¹³C-MFA to specifically probe fatty acid metabolism.

Caption: General workflow for ¹³C-Metabolic Flux Analysis using Stearic Acid-¹³C₁₈.

Applications in Drug Development

The study of fatty acid metabolism is critical in various therapeutic areas, including oncology, metabolic diseases, and cardiovascular disorders. Stearic acid-¹³C₁₈ can be employed in several stages of drug development:

-

Target Identification and Validation: By tracing the metabolic fate of stearic acid, researchers can identify key enzymes and pathways that are dysregulated in disease states, presenting them as potential drug targets.

-

Mechanism of Action Studies: For compounds that are designed to modulate lipid metabolism, Stearic acid-¹³C₁₈ can be used to elucidate the specific mechanism by which the drug exerts its effect.

-

Pharmacodynamic Biomarker Development: The flux of ¹³C from stearic acid into various metabolic pools can serve as a dynamic biomarker to assess the in vivo efficacy of a drug candidate.

-

Preclinical and Clinical Research: Stable isotope tracers like Stearic acid-¹³C₁₈ are safe for use in human studies, allowing for the translation of metabolic findings from preclinical models to clinical trials.

Conclusion

Stearic acid-¹³C₁₈ is a versatile and powerful tool for probing the intricacies of fatty acid metabolism. Its utility as a metabolic tracer and an internal standard enables precise and quantitative measurements that are essential for advancing our understanding of cellular physiology and disease pathophysiology. The protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Stearic acid-¹³C₁₈ in a wide range of research and drug development endeavors. As analytical technologies continue to evolve, the application of stable isotope tracers will undoubtedly play an increasingly important role in the future of biomedical research.

References

- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 3. Reactome | Fatty acid metabolism [reactome.org]

- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Stearic Acid-¹³C₁₈ Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Stearic acid-¹³C₁₈ powder, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in quantitative analyses. This document outlines its key physical properties, detailed experimental protocols for their determination, and visual workflows to ensure accurate and reproducible results in a laboratory setting.

Core Physical and Chemical Properties

Stearic acid-¹³C₁₈ is a saturated fatty acid where all 18 carbon atoms are the ¹³C isotope. This isotopic labeling makes it an invaluable tracer for metabolic flux analysis and pharmacokinetic studies, allowing researchers to distinguish it from its naturally abundant counterpart.

Quantitative Data Summary

The physical properties of Stearic acid-¹³C₁₈ powder are summarized in the table below. These values are compiled from various technical data sheets and may vary slightly between suppliers.

| Property | Value |

| Chemical Formula | (¹³C)₁₈H₃₆O₂ |

| Molecular Weight | ~302.35 g/mol [1][2] |

| Appearance | White to off-white solid powder[3][4] |

| Melting Point | 68-70 °C[1][5] |

| Boiling Point | 361 °C[1][5] |

| Solubility | - Insoluble in water[4][6]. - Soluble in organic solvents such as ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[6][7]. |

| Isotopic Purity | ≥98 atom % ¹³C[1][2] |

| Chemical Purity | ≥97%[2][8] |

Storage and Handling

For long-term stability, Stearic acid-¹³C₁₈ powder should be stored at -20°C for up to three years.[3] For shorter periods, it can be stored at room temperature in a dry, well-ventilated area, away from light and moisture.[1][2][8]

Experimental Protocols for Physical Characterization

The following sections detail the standardized methodologies for determining the key physical characteristics of Stearic acid-¹³C₁₈ powder.

Determination of Visual Appearance

Objective: To qualitatively assess the physical appearance of the powder, including its color and form.

Methodology (Based on USP <797>):

-

Place a small, representative sample of the Stearic acid-¹³C₁₈ powder on a clean, dry, white surface.

-

Visually inspect the sample under a consistent light source (e.g., 2000-3750 lux) against both a black and a white background.[9]

-

Observe and record the color (e.g., white, off-white) and form (e.g., crystalline powder, fine powder) of the substance.

-

Note the presence of any visible foreign particulates or discoloration.[10] The sample should be free of inappropriate visible matter.[10]

Melting Point Determination

Objective: To determine the temperature range over which the Stearic acid-¹³C₁₈ powder transitions from a solid to a liquid.

Methodology (Based on USP <741> Class Ia):

-

Ensure the Stearic acid-¹³C₁₈ powder is completely dry. If necessary, dry it over a suitable desiccant for at least 16 hours.[3]

-

Finely powder the substance.

-

Pack the dry powder into a capillary glass tube (sealed at one end) to a height of 2.5-3.5 mm.[1]

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.[7]

-

Record the temperature at which the substance is first observed to collapse against the side of the tube (the beginning of the melting range).[1]

-

Record the temperature at which the substance becomes completely liquid (the end of the melting range).[1]

Solubility Determination

Objective: To determine the solubility of Stearic acid-¹³C₁₈ powder in various solvents.

Methodology:

-

Weigh a precise amount of Stearic acid-¹³C₁₈ powder (e.g., 10 mg) and place it into a small test tube or vial.[11]

-

Add a measured volume of the desired solvent (e.g., 1 mL of ethanol) to the test tube.[11]

-

Vigorously shake or vortex the mixture for 30-60 seconds.[12]

-

Allow the mixture to stand and visually inspect for any undissolved solid.

-

If the solid has completely dissolved, the substance is soluble at that concentration.

-

If the solid has not dissolved, incrementally add more solvent, mixing thoroughly after each addition, until the solid dissolves completely. Record the total volume of solvent used.

-

If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble in that solvent.

-

Repeat this process for each solvent to be tested (e.g., water, DMF, DMSO).

Applications in Research and Development

The well-characterized physical properties of Stearic acid-¹³C₁₈ are fundamental to its application in various research fields:

-

Metabolic Studies: Its defined solubility allows for the preparation of accurate stock solutions for cell culture media or for in vivo administration, enabling precise tracing of fatty acid metabolism.

-

Drug Development: As an internal standard in mass spectrometry-based assays, its high purity and known characteristics ensure reliable quantification of unlabeled stearic acid in biological matrices.

-

Lipidomics: Understanding its physical properties is essential for its use in creating standardized lipid mixtures and for calibrating analytical instrumentation.

This guide provides the essential data and methodologies for the effective use and quality control of Stearic acid-¹³C₁₈ powder in a research and development setting. Adherence to these standardized protocols will ensure the generation of reliable and reproducible scientific data.

References

- 1. thinksrs.com [thinksrs.com]

- 2. nslanalytical.com [nslanalytical.com]

- 3. uspbpep.com [uspbpep.com]

- 4. scribd.com [scribd.com]

- 5. measurlabs.com [measurlabs.com]

- 6. imrtest.com [imrtest.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. caiready.com [caiready.com]

- 10. ARL Bio Pharma | USP – Release Testing [arlok.com]

- 11. scribd.com [scribd.com]

- 12. saltise.ca [saltise.ca]

A Guide to Commercial Suppliers and Research Applications of Stearic Acid-13C18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of Stearic acid-13C18. Stearic acid, a ubiquitous saturated fatty acid, plays a crucial role in cellular metabolism and signaling. The stable isotope-labeled variant, this compound, serves as a powerful tracer in metabolic research, enabling detailed investigation of fatty acid uptake, synthesis, and catabolism. This guide is intended to assist researchers in sourcing high-quality this compound and in designing and executing experiments to explore its metabolic fate and impact on cellular signaling pathways.

Commercial Suppliers of this compound

A variety of reputable suppliers offer this compound for research purposes. The products are typically characterized by high isotopic and chemical purity, ensuring reliable and reproducible experimental outcomes. Below is a comparative table summarizing the specifications from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Format | Applications |

| Cambridge Isotope Laboratories, Inc. | Stearic acid (U-13C18, 98%) | 287100-83-8 | 98% | 97% | Individual | Lipidomics, Metabolism, Metabolomics[1] |

| Stearic acid, sodium salt (U-¹³C₁₈, 98%) | 2482467-25-2 | 98% | 97% | Individual | Lipidomics, Metabolism, Metabolomics[2] | |

| Sigma-Aldrich | This compound | 287100-83-8 | 99 atom % 13C | 99% (CP) | Powder | Research |

| Stearic acid-18-13C | N/A | 99 atom % 13C | N/A | N/A | Research[3] | |

| MedchemExpress | This compound | 287100-83-8 | ≥98.0% | N/A | Solid | Research[4] |

| Cayman Chemical | Stearic Acid-13C | 85541-42-0 | N/A | ≥98% | Crystalline Solid | Internal Standard |

| BOC Sciences | Stearic acid, ethyl ester-[13C18] | N/A | 98% | N/A | N/A | Metabolic Research[5] |

Key Research Applications and Experimental Protocols

This compound is a versatile tool for tracing the metabolic flux of fatty acids in various biological systems. Its applications span from in vitro cell culture models to in vivo animal studies, providing critical insights into lipid metabolism in health and disease.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using 13C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic pathways. This compound allows researchers to trace the flow of carbon atoms through central carbon metabolism, providing a detailed picture of fatty acid utilization.

Experimental Workflow for In Vitro Metabolic Flux Analysis:

Detailed Protocol for In Vitro Labeling and Sample Preparation:

-

Cell Culture: Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) in appropriate culture medium and grow to the desired confluency.

-

Labeling: Replace the culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and cell type.

-

Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol, to the cells.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform liquid-liquid extraction to separate polar and nonpolar metabolites. A common method involves adding chloroform and water to the methanol extract, followed by centrifugation to achieve phase separation.

-

Sample Preparation for LC-MS/MS: The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS/MS) analysis, such as a mixture of isopropanol and acetonitrile.

Tracing Fatty Acid Metabolism in Animal Models

In vivo studies using this compound provide a systemic view of fatty acid distribution, storage, and oxidation. These studies are crucial for understanding the physiological and pathophysiological roles of stearic acid in the context of a whole organism.

Experimental Workflow for In Vivo Fatty Acid Tracing:

Detailed Protocol for In Vivo Administration and Tissue Analysis:

-

Animal Model: Select an appropriate animal model based on the research question (e.g., wild-type mice, genetic models of metabolic disease).

-

Tracer Administration: Administer this compound via a suitable route, such as oral gavage mixed with a carrier oil or intravenous infusion. The dose and administration route will influence the kinetics of tracer distribution.

-

Sample Collection: At predetermined time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen to preserve the metabolic state.

-

Lipid Extraction: Homogenize the tissues and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Analysis: Analyze the lipid extracts by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the enrichment of 13C in stearic acid and its downstream metabolites (e.g., oleic acid, triglycerides, phospholipids).

Investigating Signaling Pathways with this compound

The metabolic fate of stearic acid is intricately linked to key signaling pathways that regulate cellular energy homeostasis and lipid metabolism. By tracing the incorporation of this compound into various lipid species, researchers can infer the activity of these pathways.

De Novo Lipogenesis and its Regulation by SREBP-1c and ChREBP

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors. This pathway is tightly regulated by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). This compound can be used to trace the elongation of newly synthesized fatty acids.

Fatty Acid β-Oxidation and its Regulation by AMPK

Fatty acid β-oxidation is the catabolic process by which fatty acids are broken down to produce energy. AMP-activated protein kinase (AMPK), a key energy sensor, promotes fatty acid oxidation. Tracing the disappearance of this compound from cellular lipid pools can provide a measure of its oxidation rate.

By utilizing this compound in well-designed experiments, researchers can gain valuable insights into the intricate regulation of fatty acid metabolism and its role in various physiological and disease states. This guide serves as a starting point for sourcing the necessary materials and for developing robust experimental protocols to advance our understanding of lipid biology.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. ckisotopes.com [ckisotopes.com]

- 4. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

A Technical Guide to Stearic Acid-¹³C₁₈: Isotopic Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stearic acid-¹³C₁₈, a crucial tool in metabolic research and drug development. We will delve into its isotopic and chemical purity, the analytical techniques used for its characterization, and detailed experimental protocols. This guide is intended to equip researchers with the necessary information to confidently utilize stearic acid-¹³C₁₈ in their studies.

Understanding Stearic Acid-¹³C₁₈

Stearic acid-¹³C₁₈ is a stable isotope-labeled version of stearic acid, a saturated long-chain fatty acid. In this molecule, all 18 carbon atoms are the heavy isotope ¹³C. This labeling makes it an invaluable tracer for studying fatty acid metabolism, as its journey through biological systems can be monitored by analytical techniques that differentiate between isotopes.[1] Its applications range from investigating fatty acid uptake and oxidation to its incorporation into complex lipids.[2][3][4] Furthermore, its well-defined mass difference from its unlabeled counterpart makes it an excellent internal standard for quantitative analysis by mass spectrometry.[1]

Isotopic and Chemical Purity

The utility of stearic acid-¹³C₁₈ as a tracer and standard is directly dependent on its isotopic and chemical purity. High isotopic enrichment ensures a strong and clear signal from the labeled molecule, while high chemical purity guarantees that any observed effects are due to the compound of interest and not impurities.

Several commercial suppliers provide stearic acid-¹³C₁₈ with high purity levels. Below is a summary of typical specifications:

| Parameter | Specification | Supplier Example |

| Isotopic Enrichment | ≥ 98% for all 18 Carbon atoms | Cambridge Isotope Laboratories, Inc.[5][6], Eurisotop[7][8] |

| Chemical Purity | ≥ 97% | Cambridge Isotope Laboratories, Inc.[5][6], MedchemExpress[1] |

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch to confirm the exact isotopic enrichment and chemical purity.[1]

Analytical Techniques for Purity and Metabolic Analysis

The analysis of stearic acid-¹³C₁₈ and its metabolites relies on techniques that can differentiate isotopes and quantify their abundance. The most common methods are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for analyzing stable isotope-labeled compounds due to its high sensitivity and ability to distinguish between molecules based on their mass-to-charge ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for fatty acid analysis.[9] Stearic acid is typically derivatized to a more volatile form, such as a fatty acid methyl ester (FAME), before injection into the GC. The GC separates the FAMEs, which are then detected by the MS. The mass spectrum will show a clear mass shift for the ¹³C₁₈-labeled stearic acid compared to its unlabeled counterpart.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for tracing the incorporation of ¹³C₁₈-stearic acid into more complex lipids within a biological matrix.[3][10] The liquid chromatograph separates different lipid classes, and the tandem mass spectrometer provides structural information and quantification.

-

Isotope Ratio Mass Spectrometry (IRMS): For highly precise measurements of ¹³C enrichment, GC can be coupled with an isotope ratio mass spectrometer (GC-IRMS).[11] This technique is capable of detecting very small excesses of ¹³C.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed structural information and quantify the incorporation of ¹³C at specific atomic positions.

-

¹³C-NMR: Direct ¹³C-NMR spectroscopy can be used to observe the ¹³C-labeled carbon atoms in stearic acid and its metabolites.[12][13] The chemical shifts in the ¹³C spectrum provide information about the chemical environment of each carbon atom.

-

¹H-NMR: While ¹H-NMR does not directly detect the ¹³C isotope, the coupling between ¹³C and adjacent protons can be observed, providing indirect evidence of labeling.

-

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This 2D NMR technique can be used to correlate ¹H and ¹³C nuclei that are directly bonded, providing a powerful tool for tracing the metabolic fate of the labeled carbon backbone.[14][15]

Gas Chromatography (GC)

When coupled with a flame ionization detector (FID), GC can be used to assess the chemical purity of stearic acid by separating it from other fatty acids and impurities.[16] However, GC-FID alone cannot determine isotopic purity.

Experimental Protocols

The following sections provide generalized protocols for the analysis of stearic acid-¹³C₁₈. It is important to note that specific parameters may need to be optimized based on the instrumentation and the experimental goals.

Protocol for GC-MS Analysis of Stearic Acid-¹³C₁₈ Purity

This protocol outlines the steps for determining the chemical and isotopic purity of a stearic acid-¹³C₁₈ sample.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh approximately 1 mg of stearic acid-¹³C₁₈ into a glass tube.

-

Add 1 mL of 2% methanolic sulfuric acid (or another suitable methylation reagent like boron trifluoride in methanol).[17]

-

Seal the tube and heat at 60°C for 1 hour.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of n-hexane and 0.5 mL of water.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[18]

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[18]

-

Injector: Splitless mode at 280°C.[18]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5973 or similar single quadrupole MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to methyl stearate-¹³C₁₈ by its retention time and mass spectrum.

-

The mass spectrum will show the molecular ion ([M]⁺) at m/z 316, a significant increase from the m/z 298 of unlabeled methyl stearate.

-

Assess chemical purity by integrating the peak area of methyl stearate-¹³C₁₈ relative to the total area of all peaks in the chromatogram.

-

Evaluate isotopic purity by examining the isotopologue distribution of the molecular ion peak.

-

Protocol for LC-MS/MS Analysis of ¹³C₁₈-Stearic Acid Incorporation into Phospholipids

This protocol describes a general workflow for tracing the incorporation of labeled stearic acid into a specific lipid class, such as phosphatidylcholines (PCs), in cultured cells.

-

Cell Culture and Labeling:

-

Lipid Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells and perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A system capable of reverse-phase chromatography.

-

Column: A C18 column suitable for lipidomics.

-

Mobile Phases: A gradient of two or more solvents, typically water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[19]

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for PCs.

-

Acquisition Mode: Targeted analysis using Multiple Reaction Monitoring (MRM) for specific transitions of ¹³C-labeled PCs or full scan mode on a high-resolution instrument.

-

-

Data Analysis:

-

Identify and quantify the ¹³C-labeled PC species based on their specific precursor and product ions (for MRM) or accurate mass (for high-resolution MS).

-

Calculate the isotopic enrichment in the PC pool by comparing the signal intensity of the labeled species to the corresponding unlabeled species.

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and metabolic pathways involved in stearic acid-¹³C₁₈ analysis and application.

Caption: Workflow for GC-MS analysis of Stearic Acid-¹³C₁₈ purity.

Caption: Metabolic fate of Stearic Acid-¹³C₁₈ within a cell.

Conclusion

Stearic acid-¹³C₁₈ is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its purity and the analytical methods used to study it is paramount for obtaining reliable and interpretable data. This guide provides a foundational understanding and practical protocols to aid in the successful application of stearic acid-¹³C₁₈ in metabolic research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. Stearic acid (U-¹³Cââ, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Stearic acid, sodium salt (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-10365-PK [isotope.com]

- 7. STEARIC ACID, SODIUM SALT (U-13C18, 98%) 97% CHEMICAL PURITY | Eurisotop [eurisotop.com]

- 8. STEARIC ACID, METHYL ESTER | Eurisotop [eurisotop.com]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. epic.awi.de [epic.awi.de]

- 14. magritek.com [magritek.com]

- 15. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glsciences.com [glsciences.com]

- 17. usp.org [usp.org]

- 18. arpi.unipi.it [arpi.unipi.it]

- 19. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Metabolic Networks: A Technical Guide to the Applications of Stearic Acid-¹³C₁₈ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope-labeled stearic acid (Stearic Acid-¹³C₁₈) in advancing our understanding of metabolic pathways. By providing a stable, non-radioactive tracer, Stearic Acid-¹³C₁₈ allows for the precise tracking and quantification of fatty acid metabolism in a variety of biological systems. This guide details its core applications, provides comprehensive experimental protocols, and presents quantitative data to empower researchers in designing and executing robust metabolic studies.

Core Applications in Metabolic Research

Stearic Acid-¹³C₁₈ is a powerful tool for elucidating the complexities of lipid metabolism. Its primary applications lie in metabolic flux analysis (MFA) and lipidomics, enabling researchers to trace the fate of stearic acid through various biochemical transformations.[1][2][3]

Metabolic Flux Analysis (MFA):

MFA is a quantitative framework used to determine the rates (fluxes) of metabolic reactions within a biological system.[3][4] By introducing Stearic Acid-¹³C₁₈, researchers can track the incorporation of the ¹³C label into downstream metabolites. This allows for the calculation of fluxes through key pathways of fatty acid metabolism, including:

-

Beta-oxidation: The catabolic process by which fatty acids are broken down to produce acetyl-CoA.

-

Desaturation: The introduction of double bonds into the fatty acid chain, for example, the conversion of stearic acid to oleic acid.

-

Elongation: The extension of the fatty acid carbon chain.

-

Incorporation into Complex Lipids: The esterification of stearic acid into triglycerides, phospholipids, and cholesteryl esters.

Lipidomics:

Lipidomics is the large-scale study of the lipid profile within a cell, tissue, or organism.[5] Stearic Acid-¹³C₁₈ serves as an invaluable tracer in dynamic lipidomic studies to understand the synthesis, remodeling, and turnover of various lipid species. By tracking the labeled stearic acid, researchers can gain insights into how dietary fats influence the composition of cellular membranes and lipid droplets under different physiological and pathological conditions.

Featured Research: Comparative Metabolism of Saturated and Unsaturated Fatty Acids

A key area of investigation has been the comparative metabolic fate of stearic acid (a saturated fatty acid) versus oleic acid (a monounsaturated fatty acid). Studies utilizing ¹³C-labeled versions of these fatty acids have revealed significant differences in their postprandial metabolism.

| Parameter | U-¹³C₁₈ Stearic Acid | U-¹³C₁₈ Oleic Acid | Reference |

| Plasma Area Under the Curve (AUC) | Higher (66% greater) | Lower | [6][7] |

| Plasma Clearance Rate | Lower (-46%) | Higher | [6][7] |

| Cumulative Oxidation Rate | Lower (-34%) | Higher | [6][7] |

| Detected Plasma Metabolites | ¹³C-Palmitic acid (16:0), ¹³C-Palmitoleic acid (16:1), ¹³C-Oleic acid (18:1) | None detected within the study timeframe | [6][7] |

| Preferential Incorporation | Cholesteryl esters and triglycerides | Not specified | [6][7] |

These findings indicate that stearic acid is cleared more slowly from the plasma and is less readily oxidized for energy compared to oleic acid.[6][7] Instead, it is more readily converted to other fatty acids and incorporated into storage and transport lipid fractions.[6][7]

Experimental Protocols

The following sections provide generalized protocols for in vivo and in vitro studies using Stearic Acid-¹³C₁₈. These should be adapted based on the specific research question and experimental model.

In Vivo Metabolic Tracing in Animal Models

This protocol describes a typical workflow for an in vivo study in mice to trace the disposition of orally administered Stearic Acid-¹³C₁₈.

1. Preparation of Dosing Solution:

- Dissolve Stearic Acid-¹³C₁₈ (e.g., 150 mg/kg body weight) in a suitable vehicle such as corn oil or a solution of 20% tocopherol polyethylene glycol succinate (TPGS).[8]

2. Animal Dosing:

- Administer the prepared solution to mice via oral gavage.[8]

3. Sample Collection:

- Collect blood samples at serial time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.[8]

- Process blood to obtain plasma.[8]

- At the final time point, tissues of interest (e.g., liver, adipose tissue) can be harvested.

4. Lipid Extraction:

- To 10 µL of plasma, add 90 µL of methanol containing appropriate internal standards (e.g., deuterated lipid standards).[8]

- Further dilute with 300 µL of pentanol.[8]

- Centrifuge to pellet proteins.[8]

5. Analysis by LC-MS/MS:

- Analyze the supernatant using ultra-performance liquid chromatography coupled with a triple quadrupole or quadrupole time-of-flight mass spectrometer.[8]

- Use multiple-reaction monitoring (MRM) to trace the appearance of ¹³C₁₈-stearate and its metabolites in selected lipid classes.[8]

6. Data Analysis:

- Quantify the concentration of ¹³C-labeled lipids based on the peak area ratio to the internal standards.[8]

- Plot concentrations over time to determine pharmacokinetic parameters such as AUC.[8]

In Vitro Metabolic Labeling in Cultured Cells

This protocol outlines a general procedure for labeling cultured cells with Stearic Acid-¹³C₁₈ to study cellular fatty acid metabolism.

1. Cell Culture and Treatment:

- Culture cells to the desired confluency in standard growth medium.

- For the labeling experiment, replace the standard medium with a medium containing BSA-conjugated Stearic Acid-¹³C₁₈ (e.g., 50 µM) and 10% dialyzed fetal bovine serum.[2]

2. Incubation:

- Incubate the cells in the labeling medium for a defined period (e.g., 24-48 hours).[2]

3. Cell Harvesting and Metabolite Extraction:

- Rinse cells with ice-cold PBS.

- Scrape cells into a suitable solvent (e.g., methanol/water) and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

4. Derivatization (for GC-MS analysis):

- For analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), convert the fatty acids to their fatty acid methyl esters (FAMEs) by incubating with a methylating agent (e.g., methanol with acetyl chloride).

5. Analysis by GC-MS or LC-MS:

- Analyze the extracted lipids by LC-MS for intact lipid species or the FAMEs by GC-MS.

- For GC-MS analysis of FAMEs, use a temperature gradient to separate the different fatty acid species. For example, hold at 100°C for 3 minutes, ramp to 205°C at 25°C/min, then to 230°C at 1.5°C/min, and finally to 280°C at 25°C/min.[2]

6. Data Analysis:

- Integrate the selected ion fragments and correct for natural isotope abundance to determine the mass isotopomer distributions.[2]

- Normalize the total abundance of metabolites to an internal standard.[2]

Visualizing Metabolic Pathways and Workflows

Graphical representations are essential for conceptualizing the flow of metabolites and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of Stearic Acid-¹³C₁₈ metabolic research.

Caption: A generalized experimental workflow for metabolic tracing studies using Stearic Acid-¹³C₁₈.

Caption: The metabolic fate of Stearic Acid-¹³C₁₈ in biological systems.

Conclusion

Stearic Acid-¹³C₁₈ is an indispensable tool for modern metabolic research. Its application in metabolic flux analysis and lipidomics provides unparalleled insights into the dynamic nature of fatty acid metabolism. By enabling the precise tracing of stearic acid's journey through various metabolic pathways, this stable isotope tracer empowers researchers to unravel the intricate connections between diet, metabolism, and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

The Pivotal Role of Stearic Acid-¹³C₁₈ in Advancing Lipid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds have become indispensable tools in the nuanced exploration of lipid metabolism. Among these, Stearic acid-¹³C₁₈, a non-radioactive, stable isotope-labeled version of the saturated fatty acid, has emerged as a critical tracer for elucidating the intricate pathways of fatty acid uptake, synthesis, and catabolism. Its use allows for the precise tracking of stearic acid's metabolic fate in vivo and in vitro, providing invaluable insights for understanding metabolic diseases and developing novel therapeutic interventions. This technical guide offers an in-depth overview of the application of Stearic acid-¹³C₁₈ in lipid metabolism studies, complete with experimental protocols, quantitative data summaries, and visual representations of key metabolic processes.

Core Applications in Lipid Metabolism Studies

Stearic acid-¹³C₁₈ serves as a powerful tool to investigate several key aspects of lipid metabolism:

-

Fatty Acid Uptake and Incorporation: Tracking the incorporation of the ¹³C label into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters, provides a dynamic view of lipid synthesis and remodeling.

-

Metabolic Conversion Pathways: Researchers can trace the conversion of stearic acid into other fatty acids, most notably its desaturation to oleic acid by stearoyl-CoA desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[1][2]

-

Fatty Acid Oxidation (β-oxidation): By measuring the appearance of ¹³C-labeled CO₂ in expired breath or the levels of ¹³C-labeled acylcarnitines, the rate of stearic acid oxidation can be quantified.[3][4][5]

-

Comparative Metabolic Studies: The distinct metabolic fates of different fatty acids can be directly compared by co-administering Stearic acid-¹³C₁₈ with other labeled fatty acids, such as ¹³C-oleic acid or ¹³C-palmitic acid.[3][4][5]

-

Drug Efficacy and Mechanism of Action: In drug development, Stearic acid-¹³C₁₈ can be used to assess the impact of therapeutic candidates on specific pathways of lipid metabolism.

Quantitative Insights from Tracer Studies

The use of Stearic acid-¹³C₁₈ has yielded significant quantitative data, enabling a deeper understanding of its metabolic profile compared to other fatty acids.

| Parameter | Stearic Acid (¹³C-18:0) | Oleic Acid (¹³C-18:1) | Key Findings | Reference |

| Plasma Area Under the Curve (AUC) | Higher (66% increase) | Lower | Indicates slower clearance of stearic acid from the plasma. | [3][4][5] |

| Plasma Clearance Rate | Lower (-46% decrease) | Higher | Consistent with a longer residence time of stearic acid in circulation. | [3][4][5] |

| Cumulative Oxidation Rate | Lower (-34% decrease) | Higher | Suggests that stearic acid is less readily oxidized for energy compared to oleic acid. | [3][4][5] |

| Desaturation to Oleic Acid (18:1) | Approximately 9.2% | N/A | Demonstrates the significant conversion of stearic acid to the monounsaturated oleic acid. | [6][7] |

| Incorporation into Cholesteryl Esters | Preferentially incorporated | Less incorporated | Highlights a specific pathway for stearic acid esterification. | [3][5] |

| Incorporation into Triglycerides | Preferentially incorporated | Less incorporated | Shows a preference for stearic acid in triglyceride synthesis under certain conditions. | [3][5] |

Table 1: Comparative postprandial metabolism of U-¹³C Stearic Acid and U-¹³C Oleic Acid in postmenopausal women.[3][4][5]

Key Metabolic Pathways of Stearic Acid

The metabolic journey of stearic acid is complex, involving several key enzymatic steps and leading to its incorporation into various lipid classes or its breakdown for energy.

Experimental Protocols

The successful application of Stearic acid-¹³C₁₈ in metabolic studies relies on meticulous experimental design and execution. Below are generalized protocols for in vivo and in vitro studies.

In Vivo Human Study Protocol

This protocol is adapted from studies comparing the postprandial metabolism of fatty acids.[3][4][5]

-

Subject Recruitment and Diet Acclimatization: Recruit healthy or target patient populations. For several weeks prior to the tracer study, subjects consume a standardized diet to ensure metabolic baseline consistency.

-

Tracer Administration: On the study day, after an overnight fast, subjects consume a meal into which a precise amount of Stearic acid-¹³C₁₈ (e.g., 1.0 mg/kg body weight) is incorporated.[3][4]

-

Sample Collection:

-

Sample Processing and Analysis:

-

Lipid Extraction: Lipids are extracted from plasma using methods like the Folch or Bligh-Dyer procedures.

-

Lipid Fractionation: Different lipid classes (triglycerides, phospholipids, cholesteryl esters) are separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Mass Spectrometry Analysis: The enrichment of ¹³C in different fatty acids and lipid species is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

-

Isotope Ratio Mass Spectrometry (IRMS): The ¹³CO₂ enrichment in breath samples is measured to determine the rate of fatty acid oxidation.[3][4]

-

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for tracing fatty acid metabolism in cultured cells.

-

Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) at a desired density and allow them to adhere and grow in standard culture medium.

-

Tracer Incubation: Replace the standard medium with a medium containing Stearic acid-¹³C₁₈ complexed with bovine serum albumin (BSA) to aid solubility. Incubate for a defined period (e.g., 24 hours).

-

Cell Harvesting and Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) to remove excess tracer. Harvest the cells and lyse them to release intracellular contents.

-

Lipid Extraction and Analysis:

-

Extract total lipids from the cell lysate.

-

Analyze the incorporation of ¹³C into different lipid species using LC-MS or GC-MS.

-

-

Metabolite Analysis: Analyze the culture medium for secreted ¹³C-labeled metabolites.

Signaling and Regulatory Roles

Recent studies have unveiled that stearic acid is not merely a metabolic substrate but also a signaling molecule. For instance, dietary stearic acid has been shown to rapidly induce mitochondrial fusion in humans within hours of ingestion.[8][9] This process is crucial for maintaining mitochondrial health and function. Stearic acid-¹³C₁₈ can be instrumental in dissecting the molecular pathways that underpin these signaling roles.

Conclusion and Future Directions

Stearic acid-¹³C₁₈ is a cornerstone of modern lipid metabolism research. Its application provides a dynamic and quantitative understanding of fatty acid trafficking, conversion, and signaling that is unattainable with traditional methods. Future research will likely see the expanded use of Stearic acid-¹³C₁₈ in multi-omics approaches, combining lipidomics with proteomics and transcriptomics to create a more holistic picture of metabolic regulation. As our understanding of the diverse roles of fatty acids in health and disease continues to grow, the insights gleaned from studies utilizing Stearic acid-¹³C₁₈ will be paramount in the development of targeted nutritional and pharmacological strategies to combat metabolic disorders.

References

- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary stearic acid regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Fatty Acid Dynamics: A Technical Guide to Stearic Acid-13C18 Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of stable isotope-labeled stearic acid (Stearic acid-13C18) in tracing and quantifying fatty acid flux. Understanding the metabolic fate of individual fatty acids is paramount in elucidating their roles in cellular signaling, energy metabolism, and the pathogenesis of various diseases. Stearic acid, a long-chain saturated fatty acid, has garnered significant interest due to its unique metabolic characteristics compared to other saturated fatty acids like palmitic acid. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using this compound to probe fatty acid metabolism in both in vivo and in vitro settings.

Core Concepts in Fatty Acid Flux Analysis

Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways under steady-state conditions. By introducing a known amount of a substrate labeled with a stable isotope, such as 13C, researchers can track its incorporation into various metabolic pools and its rate of catabolism. In the context of fatty acid metabolism, this compound serves as a tracer to determine key kinetic parameters.

The fundamental principle involves the continuous infusion or bolus administration of the labeled fatty acid and subsequent measurement of its enrichment in plasma and its metabolic products, such as expired 13CO2. The dilution of the infused tracer by the endogenous, unlabeled fatty acid pool allows for the calculation of the rate of appearance (Ra) or flux of that fatty acid into the bloodstream.[1] The rate of fatty acid oxidation can be determined by measuring the appearance of 13C in expired carbon dioxide.[2]

Comparative Metabolism of Saturated Fatty Acids

Stearic acid exhibits distinct metabolic behavior compared to other long-chain saturated fatty acids, particularly palmitic acid. Understanding these differences is crucial for interpreting flux data and for drug development targeting lipid metabolism.

| Parameter | Stearic Acid (18:0) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Key Findings |

| Plasma Clearance Rate | Lower (-46% compared to Oleic Acid)[3][4] | - | Higher | Stearic acid has a slower clearance from the plasma compared to oleic acid.[3][4] |

| Cumulative Oxidation Rate | Lower (-34% compared to Oleic Acid)[3][4] | Slower than unsaturated fatty acids[5] | Higher | Stearic acid is oxidized at a lower rate than oleic acid.[3][4] Saturated fatty acid oxidation is generally slower than that of unsaturated fatty acids.[5] |

| Incorporation into Triglycerides | Lower than Palmitic Acid[6] | Higher | - | Stearic acid is less readily incorporated into triglycerides compared to palmitic acid.[6] |

| Incorporation into Phospholipids | Higher than Palmitic Acid (~40% higher into phosphatidylcholine)[5][6] | Lower | - | Stearic acid is preferentially incorporated into certain phospholipids like phosphatidylcholine.[5][6] |

| Desaturation to Oleic Acid | 9.2%[5] | 3.9% (to Palmitoleic Acid)[5] | - | Stearic acid is more readily desaturated to oleic acid than palmitic acid is to palmitoleic acid.[5] |

| Intestinal Absorption Efficiency | ~78.0% +/- 4.5%[7] | Not significantly different from Stearic Acid[5] | ~97.2% +/- 1.7%[7] | Stearic acid has a lower intestinal absorption efficiency compared to oleic acid.[7] |

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data in fatty acid flux studies. Below are outlines for key experiments using this compound.

In Vivo Human Studies: Continuous Infusion Protocol

This protocol is designed to measure the whole-body flux and oxidation of stearic acid in human subjects.

-

Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. A baseline blood sample and breath sample are collected.

-

Tracer Preparation: A sterile solution of [1-13C]Stearic acid bound to human albumin is prepared.

-

Priming Dose: To achieve isotopic steady-state more rapidly, a priming dose of the tracer can be administered.

-

Continuous Infusion: The tracer is infused intravenously at a constant rate for a period of 2-4 hours.

-

Sample Collection: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the infusion. Breath samples are also collected periodically to measure 13CO2 enrichment.[2][3]

-

Sample Processing: Plasma is separated from blood samples and stored at -80°C. Lipids are extracted from plasma for fatty acid analysis.

-

Analytical Measurement: The isotopic enrichment of stearic acid in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The 13CO2 enrichment in breath is measured using isotope ratio mass spectrometry (IRMS).[2]

In Vitro Cell Culture: Fatty Acid Uptake and Metabolism

This protocol allows for the investigation of stearic acid metabolism at the cellular level.

-

Cell Culture: Cells of interest are cultured to a desired confluency in standard growth medium.

-

Labeling Medium Preparation: A labeling medium is prepared by supplementing a base medium (e.g., DMEM) with a known concentration of [U-13C18]Stearic acid complexed to fatty acid-free bovine serum albumin (BSA).

-

Labeling: The standard growth medium is replaced with the labeling medium, and cells are incubated for a specific duration (e.g., 3, 24, or 48 hours).

-

Cell Harvesting and Lysis: After incubation, the labeling medium is removed, and cells are washed with cold PBS. Cells are then lysed, and the lysate is collected.

-

Lipid Extraction: Lipids are extracted from the cell lysate using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

Fractionation and Derivatization: Lipid classes (e.g., triglycerides, phospholipids) can be separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE). Fatty acids are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.[8]

-

Analytical Measurement: The incorporation of 13C into stearic acid and its metabolic products within different lipid fractions is quantified by GC-MS or LC-MS.[9]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex processes involved in fatty acid flux analysis.

Signaling Pathways Influenced by Stearic Acid Flux

Recent research has begun to uncover the role of stearic acid in cellular signaling, highlighting that its metabolic flux can directly impact key regulatory pathways.

One significant finding is the ability of stearic acid to influence growth factor signaling. Stearic acid competes with palmitic acid for S-acylation of GNAI proteins.[10] Increased stearic acid levels lead to the S-oleoylation of GNAI proteins, following its desaturation to oleic acid.[10] This modification causes GNAI proteins to shift out of detergent-resistant membrane fractions, which in turn reduces the recruitment of Gab1 to the Epidermal Growth Factor Receptor (EGFR) and subsequently dampens AKT activation.[10] This provides a molecular mechanism for the observed anti-tumor effects of stearic acid.

Furthermore, stearic acid has been shown to attenuate profibrotic signaling. In the context of idiopathic pulmonary fibrosis (IPF), where stearic acid levels are found to be lower in lung tissues, stearic acid treatment can reduce the expression of profibrotic markers like α-SMA and collagen type 1 induced by TGF-β1.[11] It achieves this by decreasing the levels of p-Smad2/3 and reactive oxygen species (ROS).[11]

In pancreatic β-cells, stearic acid can induce apoptosis through the p38 MAPK and ERK signaling pathways, as well as by inducing ER stress. Interestingly, the presence of oleic acid can inhibit these pro-apoptotic effects of stearic acid.[12]

Conclusion

The use of this compound as a metabolic tracer provides a powerful tool for researchers and drug development professionals to quantitatively assess fatty acid flux and understand the unique metabolic and signaling roles of stearic acid. The distinct metabolic fate of stearic acid compared to other saturated fatty acids, including its lower rate of oxidation and preferential incorporation into phospholipids, underscores the importance of studying individual fatty acids rather than broad classes. The detailed experimental protocols and an understanding of the downstream signaling effects outlined in this guide will aid in the design and interpretation of studies aimed at elucidating the complex role of stearic acid in health and disease, and in the development of novel therapeutic strategies targeting fatty acid metabolism.

References

- 1. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stearic acid attenuates profibrotic signalling in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stearic Acid-¹³C₁₈ as a Metabolic Tracer in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (18:0) is a long-chain saturated fatty acid abundant in animal and vegetable fats.[1][2] While historically grouped with other saturated fats, research indicates it has a neutral effect on plasma LDL-cholesterol concentrations, unlike palmitic acid (16:0).[3][4] To elucidate its unique biological roles, stable isotope tracers, particularly uniformly carbon-13 labeled stearic acid (Stearic acid-¹³C₁₈), have become indispensable tools.[1][5]

This technical guide provides an in-depth overview of the application of Stearic acid-¹³C₁₈ as a tracer to investigate fatty acid metabolism, its fate in various lipid pools, and its influence on cellular signaling pathways. The use of stable isotopes offers a safe and powerful method to dynamically track metabolic fluxes in vitro and in vivo without the need for radioactive probes.[6][7] This guide details experimental protocols, summarizes key quantitative findings, and illustrates the metabolic and signaling pathways involved.

Metabolic Fate of Stearic Acid

Using Stearic acid-¹³C₁₈, researchers can trace the absorption, distribution, and metabolic transformation of this fatty acid with high precision.[6] Key metabolic routes include β-oxidation for energy, desaturation, chain-shortening, and incorporation into complex lipids.

Comparative Metabolism: Stearic Acid vs. Oleic Acid

Studies comparing the postprandial metabolism of uniformly ¹³C-labeled stearic acid (U-¹³C18:0) and oleic acid (U-¹³C18:1) in humans have revealed significant differences in their processing and clearance. After a period of dietary habituation, U-¹³C18:0 demonstrates a higher plasma area under the curve (AUC), a lower plasma clearance rate, and a reduced oxidation rate compared to U-¹³C18:1.[3][8]

| Parameter | U-¹³C Stearic Acid (18:0) vs. U-¹³C Oleic Acid (18:1) | Source |

| Plasma Area Under the Curve (AUC) | ~66% Higher | [3][8] |

| Plasma Clearance Rate | ~46% Lower | [3][8] |

| **Cumulative Oxidation Rate (Expired ¹³CO₂) ** | ~34% Lower | [3][8] |

Table 1: Postprandial kinetic comparison of U-¹³C Stearic Acid and U-¹³C Oleic Acid in postmenopausal women.

Metabolic Conversion and Products

Once absorbed, Stearic acid-¹³C₁₈ is not metabolically inert. It serves as a substrate for other fatty acids through several enzymatic pathways. The primary conversions observed are desaturation to oleic acid (18:1) and chain-shortening to palmitic acid (16:0).[3][4]

| Labeled Precursor | Detected Labeled Metabolites in Plasma | Key Pathway | Relative Conversion | Source |

| U-¹³C Stearic Acid (18:0) | ¹³C Oleic Acid (18:1) | Δ9-Desaturation | Desaturation of 18:0 is 2.4 times higher than 16:0 to 16:1. | [3][4] |

| ¹³C Palmitic Acid (16:0) | Peroxisomal β-oxidation (Chain Shortening) | ~1.3% to 7% conversion reported in different studies. | [3] | |

| ¹³C Palmitoleic Acid (16:1) | Chain Shortening & Desaturation | Detected in plasma. | [3] |

Table 2: Key metabolic conversion products of U-¹³C Stearic Acid identified in human plasma.

Incorporation into Complex Lipids

Stearic acid-¹³C₁₈ is actively incorporated into various complex lipid classes. Studies have shown that it is preferentially esterified into cholesteryl esters and triglycerides compared to oleic acid.[3][8] In isolated rat liver cells, labeled stearic acid is rapidly incorporated into the sn-1 position of key phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), forming species such as 18:0-18:2 and 18:0-20:4.[9]

| Lipid Fraction | Observation | Source |

| Cholesteryl Esters | Higher incorporation of 18:0 observed compared to 18:1. | [3][8] |

| Triglycerides | Higher incorporation of 18:0 observed compared to 18:1. | [3][8] |

| Phosphatidylcholine (PC) | More ¹⁴C-18:0 was esterified than ¹⁴C-16:0. Main species formed were 18:0-18:2, 18:0-20:4, and 18:0-22:6. | [9] |

| Phosphatidylethanolamine (PE) | More ¹⁴C-18:0 was esterified than ¹⁴C-16:0. 18:0-20:4 was the dominant species formed. | [9] |

Table 3: Incorporation of labeled stearic acid into major lipid fractions.

Experimental Workflows & Signaling Pathways

General Experimental Workflow

Tracing studies with Stearic acid-¹³C₁₈ follow a structured workflow, from tracer administration to data analysis. The process involves administering the labeled compound, collecting biological samples at various time points, extracting and preparing lipids, and finally, analyzing isotopic enrichment using mass spectrometry.

Caption: General experimental workflow for Stearic acid-¹³C₁₈ tracing studies.

Metabolic Fate Pathways

The administered Stearic acid-¹³C₁₈ enters the body's fatty acid pool. From there, it can be directed toward several competing metabolic fates, which can be quantified through isotopic analysis of the end products.

Caption: Key metabolic fates of Stearic acid-¹³C₁₈ in biological systems.

Stearic Acid-Modulated Signaling

Beyond its role as a metabolic substrate, stearic acid can influence critical cellular signaling pathways. It has been shown to induce ER stress and modulate MAP kinase pathways.[10] It can also provide neuroprotection through the PI3K pathway and inhibit protein tyrosine phosphatase 1B (PTP1B), thereby impacting insulin signaling.[11][12]

Caption: Signaling pathways modulated by stearic acid.

Experimental Protocols

The following are generalized protocols for conducting in vivo tracing studies with Stearic acid-¹³C₁₈. Specific details may need optimization based on the experimental model and research question.

Protocol 1: In Vivo Tracer Administration (Human Study Adaptation)

This protocol is adapted from human kinetic studies.[3][13]

-

Subject Preparation: Subjects undergo a dietary habituation period (e.g., 4-5 weeks) with a controlled diet containing a specific fatty acid profile. Subjects fast for 12 hours prior to the tracer study.

-

Tracer Preparation: A purified dose of U-¹³C₁₈-Stearic acid (e.g., 1.0 mg/kg body weight) is dissolved in a suitable carrier oil (e.g., warmed safflower oil).

-

Administration: The tracer-oil mixture is incorporated into a standardized meal and consumed by the subject.

-

Sample Collection:

-

Breath: Breath samples are collected at baseline and at serial time points (e.g., every hour for 12 hours, then fasting samples at 24 and 48 hours) to measure ¹³CO₂ enrichment via Isotope Ratio Mass Spectrometry (IRMS), indicating oxidation.

-

Blood: Blood samples are collected into EDTA tubes at the same time points. Plasma is separated by centrifugation and stored at -80°C for lipid analysis.

-

Protocol 2: Lipid Extraction and Isotopic Analysis by GC-MS

This protocol outlines the steps for analyzing ¹³C enrichment in plasma fatty acids.[14][15]

-

Lipid Extraction:

-

Total lipids are extracted from plasma (e.g., 100 µL) using a standard method like Folch or Bligh-Dyer extraction with a chloroform:methanol mixture.

-

-

Fractionation (Optional):

-

If analysis of specific lipid classes is required, the total lipid extract can be fractionated using solid-phase extraction (SPE) to separate neutral lipids, glycolipids, and phospholipids.[14]

-

-

Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

-

The lipid extract (or fraction) is saponified using a methanolic base (e.g., NaOH in methanol) to release fatty acids from their glycerol backbone.

-

The free fatty acids are then esterified to form FAMEs using an agent like boron trifluoride (BF₃) in methanol. This derivatization makes the fatty acids volatile for GC analysis.

-

-

GC-MS Analysis:

-

FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

-

The eluting FAMEs are introduced into a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode or full scan mode to detect the molecular ions of the stearate methyl ester and its ¹³C-isotopologues.

-

-

Data Analysis:

-

The isotopic enrichment is calculated by determining the ratio of the labeled (M+18) to unlabeled (M+0) stearate ions, after correcting for the natural abundance of ¹³C.[15] The enrichment in metabolic products (e.g., palmitate, oleate) is analyzed similarly.

-

Applications and Conclusion

Stearic acid-¹³C₁₈ is a powerful tool for elucidating the complex role of this unique saturated fatty acid in health and disease. Key applications include:

-

Nutritional Science: Quantifying the metabolic differences between dietary fatty acids and understanding why stearic acid does not adversely affect plasma cholesterol.[3][4]

-